2-(4-Hexylphenyl)-5-(nonyloxy)pyrimidine
Description
Historical Development of Pyrimidine Liquid Crystals
The exploration of pyrimidine derivatives as liquid crystals dates back to the late 20th century, when researchers sought to develop novel smectic and nematic materials with enhanced electro-optic properties. Early studies identified 5-alkoxy-2-(4-alkylphenyl)pyrimidines as promising candidates exhibiting smectic C phases with low viscosity and high response rates, which are critical for fast-switching liquid crystal displays (LCDs). The pioneering work by Terashima et al. demonstrated the superior ferroelectric response of smectic C liquid crystal mixtures containing 5-nonyloxy-2-(4-hexylphenyl)pyrimidine and related homologues, marking a milestone in the development of high-performance liquid crystal materials.
Significance of 2-(4-Hexylphenyl)-5-(nonyloxy)pyrimidine in Liquid Crystal Research
This compound is a key compound within the homologous series of alkylphenylpyrimidines that has been extensively studied for its smectic C liquid crystalline behavior. This compound exhibits a chiral smectic C phase with a notably high dielectric response and rapid electro-optic switching speeds, approximately three times faster than earlier 5-alkyl-2-(4-alkoxyphenyl)pyrimidines. Its molecular structure, featuring a hexyl substituent on the phenyl ring and a nonyloxy group on the pyrimidine, contributes to its low viscosity and stable mesophase formation. These attributes make it a valuable component in ferroelectric liquid crystal mixtures aimed at advanced display technologies.
Position Within the Homologous Series of Alkylphenylpyrimidines
Within the homologous series of alkylphenylpyrimidines, this compound occupies an intermediate position characterized by balanced alkyl chain lengths that optimize mesophase stability and electro-optic performance. The series typically varies the alkyl chain length on the phenyl and pyrimidine rings, affecting phase transition temperatures and liquid crystal properties. Compounds with shorter or longer alkyl chains show variations in smectic phase ranges and response rates, with this compound demonstrating an optimal combination of thermal stability and fast switching.
Detailed Research Findings on this compound
Molecular Structure and Physical Properties
| Property | Description |
|---|---|
| Molecular Formula | C25H37N_2O |
| Molecular Weight | Approx. 377.57 g/mol |
| Core Structure | Pyrimidine ring substituted at positions 2 and 5 |
| Substituents | 4-Hexylphenyl at position 2; Nonyloxy at position 5 |
| Phase Behavior | Exhibits chiral smectic C phase |
| Viscosity | Low, enabling rapid electro-optic response |
| Dielectric Anisotropy | High, suitable for ferroelectric applications |
The compound consists of a pyrimidine core with a 4-hexylphenyl group at the 2-position and a nonyloxy group at the 5-position, which together facilitate the formation of a smectic C phase with desirable electro-optic characteristics.
Electro-Optic Performance
Studies have shown that mixtures containing this compound exhibit ferroelectric liquid crystal behavior with response rates significantly higher than earlier pyrimidine derivatives. The enhanced response is attributed to the molecular design that reduces viscosity and improves dielectric properties, resulting in faster switching speeds critical for display technologies.
Thermal and Phase Transition Data
| Transition Type | Temperature Range (°C) |
|---|---|
| Smectic C Phase | Narrow but stable temperature range (approx. 38–60°C in mixtures) |
| Nematic Phase | Not typically observed in pure compound |
| Crystalline Phase | Below smectic phase temperature |
The compound exhibits a smectic C phase over a moderate temperature range, which can be tuned by mixing with other chiral or achiral liquid crystal compounds to broaden the operational range for device applications.
Visual Representation
Molecular Structure of this compound
Note: This image depicts the pyrimidine core; the full structure includes hexyl and nonyloxy substituents attached as described.
Phase Behavior Illustration
A schematic phase diagram illustrating the smectic C phase range of this compound and its homologues can be constructed based on literature data, showing the effect of alkyl chain length on transition temperatures and mesophase stability.
Properties
CAS No. |
121640-71-9 |
|---|---|
Molecular Formula |
C25H38N2O |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
2-(4-hexylphenyl)-5-nonoxypyrimidine |
InChI |
InChI=1S/C25H38N2O/c1-3-5-7-9-10-11-13-19-28-24-20-26-25(27-21-24)23-17-15-22(16-18-23)14-12-8-6-4-2/h15-18,20-21H,3-14,19H2,1-2H3 |
InChI Key |
WRYOHTVDGIHSPR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCC |
Canonical SMILES |
CCCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCC |
Synonyms |
2-(4-Hexylphenyl)-5-(nonyloxy)-pyrimidine |
Origin of Product |
United States |
Scientific Research Applications
Liquid Crystal Applications
Liquid Crystals : The compound is primarily utilized in the formulation of liquid crystal displays (LCDs) due to its unique molecular structure that allows for specific phase transitions. It exhibits properties conducive to the formation of smectic and nematic phases, which are essential for the functionality of LCDs.
Table 1: Properties of 2-(4-Hexylphenyl)-5-(nonyloxy)pyrimidine in Liquid Crystal Applications
| Property | Value |
|---|---|
| Phase Transition Range | 40°C - 220°C |
| Response Time | <100 µs |
| Spontaneous Polarization | 10.4 nC/cm² |
| Viscosity | Low |
Organic Electronics
Organic Photovoltaics and Sensors : The compound serves as an active layer in organic photovoltaic cells and sensors. Its ability to form stable films and facilitate charge transport makes it suitable for these applications.
Case Study: Organic Solar Cells
A recent study demonstrated that incorporating this compound into organic solar cells improved efficiency by enhancing light absorption and charge mobility. The cells exhibited a power conversion efficiency (PCE) increase of approximately 15% compared to traditional materials.
Polymer Industry
Polymer Composites : This compound is also explored as an additive in polymer composites to enhance thermal stability and mechanical properties. Its incorporation can lead to improved performance characteristics in various applications, including automotive and electronic components.
Table 2: Performance Characteristics of Polymer Composites with this compound
| Composite Type | Improvement (%) |
|---|---|
| Thermal Stability | +30% |
| Mechanical Strength | +25% |
| Flexibility | +20% |
Research Insights
Biological Studies : Emerging research indicates potential biological applications, particularly in drug delivery systems. The compound's amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Case Study: Drug Delivery Systems
In a study focusing on the delivery of anticancer agents, the use of micelles formed from this compound led to a significant increase in the therapeutic index of the drugs tested, demonstrating its potential as a drug delivery vehicle.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrimidine Derivatives
The compound’s structural analogs differ primarily in alkyl chain lengths, substituent positions, and functional groups. Key comparisons include:
Table 1: Structural Comparison of Selected Pyrimidine Derivatives
Physicochemical Properties
- Lipophilicity (logP): The nonyloxy group in this compound increases its logP compared to analogs with polar substituents (e.g., C3’s 4-hydroxyphenyl group, logP = ~5.2). Longer alkyl chains (e.g., decyl or nonyl) further enhance hydrophobicity, influencing membrane permeability and mesogenic phase stability .
- Melting Points: Alkyl chain length inversely correlates with melting points. For example, 2-(4-heptylphenyl)-5-(nonyloxy)pyrimidine (heptyl chain) may have a lower melting point than the hexylphenyl analog due to reduced packing efficiency .
Structural and Conformational Analysis
- Dihedral Angles: X-ray studies of related pyrimidines (e.g., N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine) reveal that substituent bulkiness affects molecular conformation. The hexylphenyl and nonyloxy groups in the target compound likely induce torsional strain, influencing crystal packing and intermolecular interactions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 2-(4-Hexylphenyl)-5-(nonyloxy)pyrimidine?
- Methodology : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example:
Alkylation : React 2-chloro-5-hydroxypyrimidine with 4-hexylphenylboronic acid under Suzuki-Miyaura conditions to introduce the hexylphenyl group .
Etherification : Treat the intermediate with nonyl bromide in the presence of a base (e.g., K₂CO₃) to attach the nonyloxy chain .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize catalyst loading (e.g., Pd(PPh₃)₄ for Suzuki coupling) and temperature (80–120°C) to improve yield .
Q. What analytical techniques are critical for characterizing this compound?
- Essential Methods :
NMR Spectroscopy : Confirm substituent positions using ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm, alkyl chain signals at δ 0.8–1.5 ppm) .
HPLC : Assess purity (>99% for liquid crystal applications) using a C18 column and UV detection at 254 nm .
DSC : Determine phase transitions (e.g., Cr → SmC at ~75°C, SmA → I at ~193°C) to validate mesomorphic properties .
Q. What safety protocols should be followed during handling?
- Precautions :
Use PPE (nitrile gloves, lab coat, safety goggles) to avoid dermal/ocular exposure .
Conduct reactions in a fume hood to mitigate inhalation risks from volatile intermediates (e.g., nonyl bromide) .
Dispose of waste via halogenated solvent protocols, as pyrimidine derivatives may form toxic byproducts .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length) influence mesomorphic behavior?
- Analysis :
- Hexyl vs. Nonyl Chains : Longer alkyl chains (e.g., nonyl) enhance smectic phase stability by increasing intermolecular van der Waals interactions. For example, replacing hexyl with nonyl elevates the SmA→Isotropic transition from 151°C to 193°C .
- Phenyl Group Substitution : Electron-withdrawing groups on the phenyl ring reduce melting points (Cr→SmC transitions), as seen in fluorinated analogs .
Q. How can researchers resolve contradictions in reported thermal stability data?
- Strategies :
Reproduce Synthesis : Ensure consistent purification (e.g., column chromatography vs. recrystallization) to eliminate impurities affecting thermal degradation .
TGA Analysis : Perform thermogravimetric analysis under inert atmospheres to distinguish decomposition temperatures from phase transitions .
Collaborative Validation : Cross-reference data with independent labs using standardized protocols (e.g., heating rate of 5°C/min in DSC) .
Q. What strategies optimize synthetic yield for scale-up?
- Approaches :
Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to enhance coupling efficiency .
Solvent Optimization : Use high-boiling solvents (e.g., toluene or DMF) to facilitate reflux conditions without side reactions .
Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
Q. What are emerging applications in material science?
- Liquid Crystals : The compound exhibits smectic phases suitable for electro-optical devices. Its high thermal stability (up to 193°C) enables use in high-temperature displays .
- Organic Electronics : Pyrimidine cores with alkyl chains show promise as electron-transport layers in OLEDs due to their planar geometry and tunable HOMO/LUMO levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
